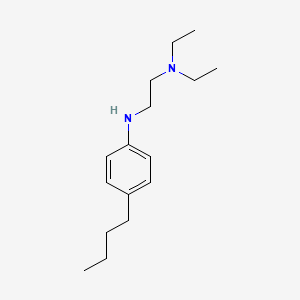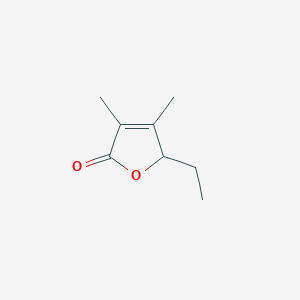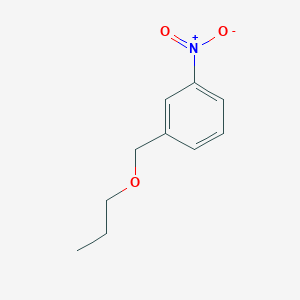![molecular formula C14H11BrN2O2 B14435097 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-59-8](/img/structure/B14435097.png)
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might start with the bromination of a precursor compound followed by cyclization to form the pyrano[2,3-c]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromine position .
Applications De Recherche Scientifique
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:
- 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- 5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
Propriétés
| 74169-59-8 | |
Formule moléculaire |
C14H11BrN2O2 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
5-bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-11-9(2)16-17(10-6-4-3-5-7-10)13(11)19-14(18)12(8)15/h3-7H,1-2H3 |
Clé InChI |
XGAOLKRIJWZBMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C(=NN2C3=CC=CC=C3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/no-structure.png)



![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)

